1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 2375273-24-6 . It has a molecular weight of 280.75 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(tert-butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride . The InChI code is 1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.75 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate serves as a foundational compound in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse molecular architectures. For example, the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids showcases the compound's role in producing azetidine analogs with different heteroatomic side chains, utilized for studying peptide activity influence through conformation (Sajjadi & Lubell, 2008). Additionally, its use as a precursor for studying new classes of foldamer based on aza/α-dipeptide oligomerization highlights its significance in developing novel molecular structures (Abbas et al., 2009).
Medicinal Chemistry and Drug Design
This compound's versatility extends to medicinal chemistry, where it's used in creating building blocks for drug design. An example includes its role in the synthesis of protected 3-haloazetidines, which are critical intermediates in developing azetidine-3-carboxylic acid derivatives, indicating its potential in creating pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Advanced Material Synthesis
Furthermore, the compound is instrumental in advanced material synthesis, such as creating NMR tags for high-molecular-weight systems. The development of O-tert-Butyltyrosine, where the tert-butyl group serves as an outstanding NMR tag, exemplifies its application in protein research and the quantification of ligand binding affinities, facilitating the study of complex biological systems (Chen et al., 2015).
Biochemical Research
In biochemical research, derivatives of this compound contribute to the understanding of biochemical processes and interactions. The study of human serum albumin interactions, for instance, has benefited from the synthesis of related compounds, revealing new drug binding subsites and elucidating drug-drug interaction mechanisms (Zhu et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it is likely to interact with its targets through chemical reactions, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in a variety of biochemical reactions and pathways, depending on the specific context of its use .
Pharmacokinetics
As a synthetic compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific reactions it is involved in and the context of its use .
Action Environment
The action, efficacy, and stability of “1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate” can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The specific conditions under which it exerts its action would depend on the context of its use .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOHFRPRUJBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148171 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-98-6 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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